molecular formula C14H20N2O2 B3040510 tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate CAS No. 2108646-71-3

tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate

Cat. No.: B3040510
CAS No.: 2108646-71-3
M. Wt: 248.32
InChI Key: XIAQUXMCNDXLHA-UHFFFAOYSA-N
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Description

Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate is a fascinating compound featuring a unique cubane core, a structure made of eight carbon atoms forming a cube

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate typically begins with the construction of the cubane scaffold, followed by functional group modifications.

  • Cubane Synthesis: : Starting from 1,4-dihalocubane, various synthetic routes involving nucleophilic substitutions can introduce amino groups.

  • Functional Group Conversion: : The transformation of the halocubane intermediates into this compound involves reductive amination and subsequent protection with a carbamate group.

Industrial Production Methods: For large-scale production, continuous flow synthesis and improved catalysts are employed to enhance the efficiency and yield of cubane derivatives, ensuring the viability of mass production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amine group can be oxidized to form nitro derivatives, increasing the compound's reactivity.

  • Reduction: : The carbamate group can be selectively reduced to amines under mild conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in suitable solvents.

  • Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: : Halogenation followed by nucleophilic substitution using organolithium or Grignard reagents.

Major Products Formed: Depending on the specific reaction conditions, various derivatives such as substituted cubanes, nitro cubanes, and reduced amine cubanes can be synthesized.

Scientific Research Applications

Chemistry: : Tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate serves as a precursor for synthesizing other cubane derivatives, expanding the library of strained molecules for fundamental studies.

Biology and Medicine: : In medicinal chemistry, the cubane core is explored as a bioisostere for benzene rings in drug design, offering unique pharmacokinetic properties and enhancing the efficacy of therapeutic agents.

Industry: : The robust and strained nature of cubane derivatives makes them candidates for high-energy materials and advanced materials in industrial applications.

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism involves interaction with biological targets where the strained cubane core mimics the spatial configuration of naturally occurring structures. This allows for binding to enzymes or receptors with high affinity, potentially altering their activity.

Comparison with Similar Compounds

Unique Attributes: : The cubane core's highly strained nature distinguishes tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate from other cyclic compounds, leading to unique reactivity and interaction profiles.

Similar Compounds

  • Cyclooctatetraene Derivatives: : Although both structures contain eight carbon atoms, cyclooctatetraene is less strained and displays different chemical behaviors.

  • Adamantane Derivatives: : Similar in their potential for high-energy applications, adamantane compounds offer alternative geometries but lack the cubane's strain.

This compound stands out with its distinct cubane core and diverse applications, marking it as a compound of significant interest in scientific research and industry.

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)cuban-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-12(2,3)18-11(17)16-14-8-5-9(14)7-10(14)6(8)13(5,7)4-15/h5-10H,4,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAQUXMCNDXLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Reactant of Route 2
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Reactant of Route 3
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Reactant of Route 4
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Reactant of Route 5
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate
Reactant of Route 6
tert-butyl ((1s,2R,3r,8S)-4-(aminomethyl)cuban-1-yl)carbamate

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